molecular formula C6H9NO2 B13685216 2-Oxa-5-azabicyclo[2.2.2]octan-6-one

2-Oxa-5-azabicyclo[2.2.2]octan-6-one

Cat. No.: B13685216
M. Wt: 127.14 g/mol
InChI Key: MNTWHOMAWPHVFL-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octan-6-one is a chiral bicyclic scaffold of significant interest in synthetic and medicinal chemistry. This compound features a ketone group on the bridgehead carbon, making it a valuable precursor for further functionalization through reduction or nucleophilic addition reactions. The saturated 2-oxabicyclo[2.2.2]octane core is recognized as an emerging bioisostere for para-substituted phenyl rings, a common motif in pharmaceuticals . Incorporating this rigid, three-dimensional scaffold can improve key physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing aqueous solubility and metabolic stability . Researchers can leverage this ketone derivative as a key synthetic intermediate in designing novel bioactive molecules, potentially for applications like nervous system disorders, given the documented activity of related azabicyclo structures . The structural rigidity imposed by the bicyclic framework is a crucial feature for exploring structure-activity relationships and for constraining the geometry of flexible molecules in drug discovery projects. This compound is provided for research purposes as a building block. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(7-6)3-9-5/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTWHOMAWPHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxa 5 Azabicyclo 2.2.2 Octan 6 One and Its Derivatives

Retrosynthetic Analysis and Precursor Strategies for the 2-Oxa-5-azabicyclo[2.2.2]octan-6-one Core

A logical retrosynthetic analysis of the this compound core involves disconnecting the two rings at the ether and amide linkages. This approach simplifies the target structure to a more manageable precursor, typically a substituted piperidine (B6355638) or cyclohexane (B81311) derivative.

One key disconnection strategy involves the simultaneous opening of the lactam and the ether bridge. This leads back to a linear precursor, which is a substituted piperidine with carboxylic acid and hydroxy functional groups at appropriate positions. Specifically, a cis-4-hydroxy-piperidine-2-carboxylic acid derivative emerges as a highly plausible precursor. The stereochemistry of the substituents on the piperidine ring is crucial for the subsequent cyclization steps to form the bicyclic scaffold.

Another retrosynthetic pathway considers a Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In this scenario, the bicyclo[2.2.2]octane core is disconnected into a diene and a dienophile. For the synthesis of the this compound, a potential dienophile could be a derivative of 2(5H)-furanone, and the diene component would need to incorporate the nitrogen atom.

The choice of precursor is often dictated by the desired stereochemistry of the final product. For enantioselective synthesis, precursors derived from the chiral pool, such as amino acids, are frequently employed. These strategies are explored in more detail in the subsequent sections.

De Novo Synthesis Approaches to the Bicyclo[2.2.2]octane Scaffold

The de novo synthesis of the this compound scaffold can be achieved through various methods, with cyclization reactions and multi-component reactions being the most prominent.

Cyclization Reactions for Ring Formation in this compound

Intramolecular cyclization is a cornerstone in the synthesis of the this compound core. This approach relies on the formation of the bicyclic system from a single precursor molecule containing all the necessary atoms.

A notable example is the intramolecular lactonization of a cis-5-hydroxypipecolic acid derivative. In this reaction, the cis-relationship between the hydroxyl and carboxylic acid groups on the piperidine ring allows for the formation of the lactone bridge, leading to the bicyclic structure. The trans-isomer, with its greater distance between the reacting functional groups, does not undergo this cyclization, providing a method for diastereoselective synthesis. nih.govnih.gov

Another significant cyclization method is the Ti(OiPr)4-mediated intramolecular SN2 ring closure. This reaction has been successfully employed in the stereoselective synthesis of 2-Oxa-5-azabicyclo[2.2.2]octane derivatives. researchgate.netbeilstein-journals.orgwikipedia.org The process involves the activation of a hydroxyl group by the titanium catalyst, facilitating its nucleophilic attack on an electrophilic carbon center within the same molecule to form the ether linkage of the bicyclic system.

The Diels-Alder reaction represents a powerful strategy for constructing the bicyclo[2.2.2]octane framework in a single step. wikipedia.org For the synthesis of the target lactam, a hetero-Diels-Alder reaction could be envisioned. This would involve the [4+2] cycloaddition of a diene with a heterodienophile containing a C=N or C=O bond. For instance, the reaction of a suitable diene with an acyl-nitroso or an acyl-imino species could potentially form the desired bicyclic scaffold.

Multi-component Reactions Leading to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to design a potential synthetic route.

The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. wikipedia.org A modified Ugi reaction could be designed using a bifunctional starting material. For example, a reactant containing both an aldehyde and a hydroxyl group, or an amine and a hydroxyl group, could undergo an initial Ugi reaction, followed by an intramolecular cyclization to form the bicyclic lactam.

Similarly, the Passerini reaction, another prominent MCR involving an aldehyde, a carboxylic acid, and an isocyanide, could be adapted. By employing a starting material with an additional functional group capable of a post-Passerini cyclization, it might be possible to construct the this compound core. The efficiency of MCRs in generating molecular diversity makes them an attractive, albeit underexplored, avenue for the synthesis of this particular bicyclic lactam.

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chirality in biological systems. Asymmetric catalysis and chiral pool approaches are the two main strategies to achieve this.

Asymmetric Catalysis in the Construction of this compound

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. While specific applications of asymmetric catalysis for the synthesis of this compound are not extensively documented, several catalytic strategies hold promise for this purpose.

Chiral Lewis acid catalysis could be employed to enantioselectively promote a key bond-forming reaction, such as a Diels-Alder cycloaddition or an intramolecular cyclization. A chiral Lewis acid could coordinate to one of the reactants, creating a chiral environment that directs the approach of the other reactant, thereby inducing stereoselectivity.

Organocatalysis, which uses small organic molecules as catalysts, offers another powerful tool for enantioselective synthesis. Chiral amines, phosphoric acids, or thioureas have been shown to effectively catalyze a wide range of reactions with high enantioselectivity. An organocatalyzed intramolecular Michael addition or aldol (B89426) reaction on a suitably designed precursor could be a viable strategy to construct the chiral bicyclic lactam core.

Chiral Pool Approaches to Stereodefined this compound Analogs

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy transfers the chirality of the starting material to the final product, providing an efficient route to stereodefined molecules.

A well-documented example of this approach is the synthesis of derivatives of this compound from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). researchgate.netbeilstein-journals.orgwikipedia.org HPA, which can be derived from amino acids, serves as a chiral building block. The synthesis proceeds through a chiral bicyclic lactone intermediate, which is then converted to the desired 2-Oxa-5-azabicyclo[2.2.2]octane derivative. This multi-step synthesis demonstrates the effective use of a chiral precursor to control the absolute stereochemistry of the final product.

The synthesis of (2S, 5S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from a diastereomeric mixture of tert-butoxycarbonyl-L-5-hydroxypipecolic acid benzyl (B1604629) ester further illustrates this principle. nih.govnih.gov The intramolecular lactonization is diastereoselective, with only the cis-isomer cyclizing to form the bicyclic product, allowing for the separation of the desired stereoisomer.

Resolution Techniques for Enantiomeric Separation of this compound

Obtaining enantiomerically pure this compound is critical for its application in asymmetric synthesis and pharmaceutical development. Several resolution techniques can be employed to separate racemic mixtures of this bicyclic lactone or its precursors.

Crystallization-Induced Diastereomer Transformation (CIDT): This powerful technique enables the conversion of a mixture of diastereomers into a single, desired diastereomer that can be isolated in high yield and purity. nih.govresearchgate.net In the synthesis of the parent scaffold, (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane, a key chiral bicyclic lactone intermediate is utilized. figshare.com The synthesis of the desired (R,R) enantiomer involves an epimerization of a bicyclic lactone intermediate through a crystallization-induced diastereomer transformation process. figshare.com This method relies on establishing an equilibrium between two diastereomers in solution, while one diastereomer selectively crystallizes, thus driving the equilibrium towards its formation. nih.govnih.gov This approach can theoretically convert 100% of a racemic mixture into the desired enantiomer. researchgate.net

Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.comchromatographyonline.com While specific protocols for this compound are not extensively detailed, methods for related bicyclic keto lactams and other bicyclic systems have been successfully developed. acs.orgacs.org Macrocyclic glycopeptide-based columns, for example, are versatile and can be used in various modes (reversed-phase, normal-phase, polar organic) to separate the enantiomers of bicyclic amino acid derivatives. libretexts.org The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. chromatographyonline.com

Enzymatic Resolution: Biocatalysis offers a highly selective method for resolving racemic mixtures. Lipases are particularly effective for the kinetic resolution of racemic lactams and their derivatives. researchgate.netnih.gov For instance, the enzymatic kinetic resolution of the related Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is an industrially important process that uses γ-lactamases to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov Similarly, lipases from Pseudomonas cepacia have been used for the enantioselective hydrolysis of 3-acetoxy-4-aryl-substituted β-lactams. researchgate.net This approach could be adapted for this compound, where a lipase (B570770) could selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer untouched and thus resolved. researchgate.netnih.gov

TechniquePrincipleAdvantagesConsiderations
Crystallization-Induced Diastereomer Transformation (CIDT)Selective crystallization of one diastereomer from an equilibrating mixture in solution. nih.govPotentially quantitative yield (>90%); high diastereomeric and enantiomeric purity. researchgate.netRequires a suitable chiral auxiliary and conditions for epimerization. nih.gov
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. chiralpedia.comDirect separation; applicable to a wide range of molecules; analytical and preparative scale. chromatographyonline.comRequires specialized, often expensive, columns; solvent-intensive for preparative scale.
Enzymatic ResolutionEnzyme-catalyzed selective transformation of one enantiomer in a racemic mixture. researchgate.netHigh enantioselectivity; mild reaction conditions; environmentally friendly. nih.govMaximum theoretical yield is 50% (for kinetic resolution); requires screening for a suitable enzyme.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether. While a specific solvent-free or aqueous synthesis for this compound is not prominently documented, related green methodologies for morpholine (B109124) synthesis have been developed. For instance, a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents has been reported, which offers environmental benefits over traditional methods. chemrxiv.orgnih.gov Furthermore, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related bicyclic amine, as a catalyst in aqueous media for various organic transformations highlights the potential for developing water-based syntheses for bicyclic scaffolds. eurjchem.com

Photocatalysis and electrocatalysis are emerging as powerful green synthetic tools that use light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalytic Routes: Visible-light photocatalysis has been successfully applied to the synthesis of other complex bicyclic systems. For example, a photocatalytic strategy has been developed to access L-shape bifunctional imidazo[1,5-a]pyridine (B1214698) ligands. openaire.euresearchgate.net Another study demonstrated a light-induced rearrangement of a macrocyclic lactam to a bicyclic lactam via a photocatalytic Hofmann-Löffler-Freytag (HLF) reaction. farmaceut.org Recently, an organophotocatalyzed synthesis of functionalized lactones and lactams has been developed. youtube.com These examples showcase the potential of using light to construct bicyclic lactam frameworks, a strategy that could conceivably be applied to this compound.

Electrocatalytic Routes: Electrosynthesis replaces chemical oxidants or reductants with electricity, minimizing chemical waste. beilstein-journals.org While a direct electrocatalytic route to this compound has not been described, electrochemical methods have been used for the synthesis of various nitrogen-containing heterocyclic compounds. The anodic oxidation of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) has been studied, indicating the electrochemical reactivity of such bicyclic systems. beilstein-journals.org This suggests that electrochemical cyclization or functionalization strategies could be a viable green approach for this class of compounds.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.comnih.gov For the synthesis of chiral this compound, several biocatalytic strategies can be envisioned.

Kinetic Resolution: As mentioned in section 2.3.3, enzymes like lipases and lactamases can resolve racemic mixtures of bicyclic lactams, providing access to enantiopure starting materials or products. researchgate.netnih.gov

Asymmetric Synthesis: Enzymes can be used to create the key stereocenters of the molecule from prochiral substrates. For instance, ketoreductases (KREDs) can asymmetrically reduce a ketone precursor to a chiral alcohol with high enantioselectivity. mdpi.commagtech.com.cn This chiral alcohol could then be a precursor for the lactone portion of the target molecule. Similarly, transaminases can be used for the asymmetric synthesis of chiral amines from ketones, which could be key intermediates in the synthesis of the piperidine ring fragment. nih.gov Photoenzymatic catalysis using flavin-dependent 'ene'-reductases has also emerged as a method for the stereoselective synthesis of lactams bearing quaternary carbons. nih.gov

Enzyme ClassPotential Application in SynthesisSubstrate TypeProduct
Lipase / LactamaseKinetic resolution of racemic lactam or precursor. researchgate.netnih.govRacemic this compoundEnantiopure lactone and hydrolyzed enantiomer
Ketoreductase (KRED)Asymmetric reduction to form a chiral alcohol precursor. magtech.com.cnProchiral diketone or keto-esterChiral hydroxy-ketone or hydroxy-ester
Transaminase (TAm)Asymmetric synthesis of a chiral amine precursor. nih.govKeto-acid or ketoneChiral amino-acid or amine
'Ene'-reductase (ERED)Photoenzymatic radical cyclization. nih.govα-haloamide with an alkene moietyChiral lactam

High-Throughput Synthesis and Combinatorial Approaches for this compound Libraries

High-throughput synthesis and combinatorial chemistry are strategies to rapidly create large collections, or libraries, of structurally related compounds for screening in drug discovery. researchgate.netwhiterose.ac.uk These approaches are valuable for exploring the structure-activity relationship (SAR) of a given scaffold.

While there are no specific reports on the high-throughput synthesis of a this compound library, methodologies for creating libraries of related scaffolds have been established. For example, a series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and evaluated as enzyme inhibitors, demonstrating the utility of derivatizing this core structure. nih.gov

The development of a combinatorial library based on the this compound scaffold would likely involve a modular synthetic route. This could entail:

Scaffold Synthesis: An efficient, scalable synthesis of the core bicyclic lactone.

Diversification: Introduction of various substituents at accessible positions on the scaffold. This could be achieved by using a range of building blocks in the initial synthesis or by post-synthesis functionalization of the core structure. Unified synthetic approaches that use a common set of starting materials and a toolkit of reactions to generate diverse scaffolds are particularly powerful for library creation. researchgate.netwhiterose.ac.uk Such strategies have been used to create libraries of diverse, sp³-rich bridged bicyclic systems for drug discovery programs. researchgate.netnih.gov

Chemical Reactivity and Transformation of 2 Oxa 5 Azabicyclo 2.2.2 Octan 6 One

Ring-Opening Reactions of the Lactam Moiety in 2-Oxa-5-azabicyclo[2.2.2]octan-6-one

The strained nature of the bridged lactam facilitates ring-opening reactions under various conditions, proceeding through cleavage of the acyl-nitrogen bond.

The this compound scaffold can undergo nucleophilic attack at the carbonyl carbon, leading to the opening of the lactam ring. A prominent example of this reactivity is its participation in anionic ring-opening polymerization. mdpi.comacs.org This process is typically initiated by a strong base that deprotonates the nitrogen atom, forming a lactam anion. This anion then acts as a nucleophile, attacking another monomer molecule to propagate the polymer chain. This polymerization yields a polyamide with a repeating tetrahydropyran (B127337) unit in its backbone. acs.org

The susceptibility of bridged lactams to nucleophilic attack also implies that they are prone to hydrolysis under basic conditions, where a hydroxide (B78521) ion attacks the carbonyl group, leading to the formation of a substituted piperidine-2-carboxylic acid derivative.

Table 1: Conditions and Products of Nucleophilic Ring-Opening

Nucleophile/InitiatorConditionsProduct
Lactam AnionAnionic PolymerizationPoly(tetrahydropyran-2,5-diyliminocarbonyl)
Hydroxide (OH⁻)Basic Hydrolysis5-hydroxypiperidine-2-carboxylic acid derivative

This interactive table summarizes common nucleophilic ring-opening reactions.

Under acidic conditions, the ring-opening of the lactam is also facilitated. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a solvent molecule, such as water, at this activated carbonyl carbon leads to a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond and the formation of the ring-opened product, a protonated amino acid. While specific studies on the acid-catalyzed hydrolysis of this particular lactam are not extensively detailed in the reviewed literature, the mechanism is a fundamental aspect of lactam chemistry and is analogous to reactions observed in other bicyclic systems. beilstein-journals.org

Functionalization Strategies for the this compound Scaffold

Further transformations of the this compound structure can be achieved by targeting the nitrogen atom, the carbon centers, or the carbonyl group itself.

The secondary amine functionality within the lactam ring can be a target for substitution, although its reactivity is modulated by its incorporation into the amide bond. N-acylation is a common strategy, as demonstrated by the synthesis of N-protected analogs. For instance, coupling with reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) can yield the N-Boc protected lactam. google.com This type of reaction is crucial for modulating the compound's properties or for use as a protecting group strategy in multi-step syntheses. While direct N-alkylation of the lactam nitrogen can be challenging, functionalization of the nitrogen is often performed on the parent 2-Oxa-5-azabicyclo[2.2.2]octane scaffold, which is readily accessible via reduction of the lactam. nih.gov

Table 2: Examples of N-Functionalization Reagents

Reaction TypeReagent ExampleFunctional Group Added
N-Acylation (Carbamoylation)Di-tert-butyl dicarbonate (Boc₂O)tert-Butoxycarbonyl (Boc)
N-AcylationBenzoyl ChlorideBenzoyl
N-Alkylation (on parent amine)Benzyl (B1604629) BromideBenzyl

This interactive table provides examples of reagents used for N-functionalization.

Achieving regioselective functionalization of the C-H bonds on the saturated bicyclic framework is a synthetic challenge. Most strategies involve the synthesis of the scaffold from already functionalized precursors. However, developments in C-H activation and radical chemistry are opening new avenues for direct modification. mdpi.com For the related 2-Oxa-5-azabicyclo[2.2.2]octane system, functionalization at various carbon positions has been explored, often guided by the directing effects of existing substituents or by employing metal-catalyzed cross-coupling reactions on pre-functionalized derivatives. nih.govresearchgate.net For example, derivatives of the parent scaffold have been synthesized with substituents at the bridgehead carbon, which can be achieved through multi-step sequences involving intramolecular cyclizations of functionalized piperidine (B6355638) precursors. rsc.org

The carbonyl group of the lactam is a key site for chemical modification. A primary transformation is its complete reduction to a methylene (B1212753) group (-CH₂-), which converts the lactam into the parent saturated amine, 2-Oxa-5-azabicyclo[2.2.2]octane. nih.gov This reduction is a crucial step in synthetic routes that use the lactam as a precursor to the bicyclic morpholine (B109124) core. Reagents such as Red-Al have been used for this transformation in related bicyclic lactam systems. researchgate.net

Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group (C=S) to form the corresponding thiolactam. This is typically achieved using thionating agents like Lawesson's reagent. While not specifically documented for this compound in the reviewed literature, this is a standard transformation for lactams and has been applied to other bicyclic morpholine precursors. researchgate.net

Table 3: Reagents for Lactam Carbonyl Modification

TransformationReagent ExampleResulting Functional Group
ReductionRed-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)Methylene (-CH₂-)
ThionationLawesson's ReagentThiocarbonyl (C=S)

This interactive table shows reagents for modifying the lactam carbonyl group.

Based on a comprehensive review of the available scientific literature, there is insufficient specific information to generate a detailed article on the chemical reactivity and transformation of This compound that adheres to the strict outline provided.

The search for scholarly articles, academic papers, and patents did not yield specific research findings concerning the following topics for the exact compound This compound :

Chemo- and Regioselectivity in its Reactions

The available literature focuses on related but structurally distinct compounds, such as:

Isomers, like 2-Oxa-5-azabicyclo[2.2.2]octan-3-one derivatives.

Analogs with different bicyclic skeletons (e.g., [2.2.1]heptane or [3.2.1]octane systems).

The parent bicyclic structure without the ketone functional group (2-Oxa-5-azabicyclo[2.2.2]octane).

Given the explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope, it is not possible to provide a scientifically accurate and thorough article as requested. Extrapolating data from different molecules would be speculative and would not meet the required standard of scientific accuracy for the specified subject.

Advanced Structural Characterization and Conformational Analysis of 2 Oxa 5 Azabicyclo 2.2.2 Octan 6 One

Elucidation of Stereochemical Configuration in 2-Oxa-5-azabicyclo[2.2.2]octan-6-one Enantiomers

The stereochemical configuration of chiral molecules is fundamental to their interaction with other chiral entities, a concept of paramount importance in pharmacology and biochemistry. The rigid structure of this compound contains defined stereocenters, making the characterization of its enantiomers essential.

Chiroptical Spectroscopy (CD, ORD) of this compound

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration of enantiomers in solution. These techniques measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.

Solid-State Structural Investigations of this compound

Understanding the three-dimensional structure of a molecule in its solid state provides definitive insights into its bond lengths, bond angles, and the conformational preferences dictated by crystal packing forces.

X-ray Crystallography for Molecular Geometry and Crystal Packing of this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While crystallographic data for this compound itself is not present in the surveyed literature, extensive studies have been performed on a closely related structural isomer, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This molecule shares the same core 2-Oxa-5-azabicyclo[2.2.2]octane skeleton, with the primary differences being the position of the carbonyl group (lactone at position 3 vs. lactam at position 6) and the presence of an N-tert-butoxycarbonyl (Boc) protecting group. The analysis of this derivative provides critical insights into the geometry of the core bicyclic framework.

Studies on both the racemic and enantiomerically pure forms of the N-Boc protected 3-oxo isomer have been published. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For instance, the enantiomerically pure (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate crystallizes in the orthorhombic space group. nih.gov The bicyclo[2.2.2]octane system enforces a rigid structure where the piperidine (B6355638) ring portion is held in a distinct boat-like conformation by the lactone bridge. semanticscholar.org This high degree of conformational constraint is a hallmark of the [2.2.2] bicyclic system.

The crystallographic data for a chiral version, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, confirms these geometric features. researchgate.net The analysis provides precise bond lengths and angles, showing that the core C-C bond lengths within the bicyclic framework are typically around 1.53 Å. semanticscholar.org

Crystallographic Data for a Derivative of the 2-Oxa-5-azabicyclo[2.2.2]octane Core, (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. nih.gov
ParameterValue
Chemical FormulaC₁₁H₁₇NO₄
Molecular Weight227.26
Crystal SystemOrthorhombic
'a' dimension (Å)9.6472
'b' dimension (Å)9.7084
'c' dimension (Å)12.2323
Volume (ų)1145.66
Temperature (K)90

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical and materials science. Different polymorphs can exhibit varied physical properties, including solubility and stability.

Based on the available scientific literature, dedicated research into the polymorphism or co-crystallization of this compound has not been reported. Such investigations would be necessary to fully characterize its solid-state behavior and potential for formulation in various applications.

Solution-State Conformational Analysis of this compound

While solid-state analysis provides a static picture, understanding a molecule's behavior in solution is crucial, as most chemical and biological processes occur in this phase. The rigid bicyclic framework of this compound is expected to limit its conformational flexibility significantly compared to acyclic or monocyclic analogues.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies on Conformational Exchange in this compound

Dynamic Nuclear Magnetic Resonance (DNMR) is a specialized NMR technique used to study the rates of conformational exchange processes. By analyzing changes in the NMR spectrum at various temperatures (Variable Temperature NMR), it is possible to determine the energy barriers associated with processes like ring-flipping or bond rotations.

Specific DNMR studies focusing on the conformational exchange dynamics of this compound are not available in the current body of scientific literature. Due to the inherent rigidity of the bicyclo[2.2.2]octane cage, any conformational exchange processes are expected to have very high energy barriers, likely making them undetectable by standard DNMR techniques under typical experimental conditions. The primary conformation is expected to be a rigid, twisted boat-like structure, as suggested by the X-ray data of its derivatives. semanticscholar.org

NOESY and Relaxation Studies for Probing Conformation of this compound

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the spatial proximity of protons within a molecule. For this compound, with its constrained bicyclic structure, NOESY experiments are instrumental in confirming the rigid boat-like conformation of the piperidinone ring.

Through-space correlations observed in a hypothetical NOESY spectrum would provide definitive evidence for the proximity of specific protons. For instance, correlations would be expected between the bridgehead protons and adjacent axial and equatorial protons on the carbon bridges. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances.

Key Expected NOESY Correlations:

Axial and Equatorial Protons: Protons on the same face of the ring system, even if separated by several bonds, can exhibit NOE correlations. For example, an axial proton at C7 might show an NOE with an axial proton at C8.

Interactive Data Table: Predicted 1H NOESY Correlations for this compound

Proton PairExpected NOE IntensityInferred Proximity
H1 - H7 (axial)StrongHigh
H1 - H8 (axial)StrongHigh
H4 - H3 (axial)StrongHigh
H7 (axial) - H8 (axial)MediumMedium
H3 (equatorial) - H4MediumMedium

Vibrational Spectroscopy for Probing Intermolecular Interactions and Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for the identification of functional groups and the study of intermolecular interactions in this compound.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam functional group. The position of this band, typically in the range of 1650-1690 cm-1, is sensitive to the ring strain and the local environment. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another would lead to a broadening and a shift to lower wavenumbers of both the N-H and C=O stretching bands.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-O stretching vibrations of the bicyclic skeleton would be more prominent in the Raman spectrum.

Key Vibrational Modes and Their Expected Frequencies:

N-H Stretch: A broad band in the region of 3200-3400 cm-1 in the IR spectrum, indicative of hydrogen bonding.

C-H Stretches: Multiple bands in the 2850-3000 cm-1 region from the methylene (B1212753) and methine groups.

C=O Stretch (Lactam): A strong, sharp band around 1670 cm-1.

C-N Stretch: A band of medium intensity in the 1200-1350 cm-1 region.

C-O-C Stretch (Ether): A characteristic band in the 1050-1150 cm-1 region.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm-1)Expected Intensity (IR)
N-HStretching3200-3400Medium-Strong, Broad
C-HStretching2850-3000Medium
C=OStretching~1670Strong
C-NStretching1200-1350Medium
C-O-CStretching1050-1150Strong

Mass Spectrometry Fragmentation Pathways for Structural Insights into this compound

Mass spectrometry provides valuable information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M+•) would confirm the molecular weight of the compound. The rigid bicyclic structure is expected to influence the fragmentation, with initial cleavages likely occurring at the weaker bonds or leading to the formation of stable neutral molecules or radical cations.

Plausible Fragmentation Pathways:

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for bicyclic systems. This would involve the cleavage of the C1-C8 and C4-C3 bonds, leading to the expulsion of ethene and the formation of a stable radical cation.

Loss of CO: The lactam carbonyl group can be lost as a neutral carbon monoxide molecule, a common fragmentation for cyclic ketones and lactams.

Cleavage of the Ether Bridge: The C-O bonds of the ether linkage can undergo cleavage, leading to various fragment ions.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines and amides.

The exact masses of the fragment ions, determined by high-resolution mass spectrometry (HRMS), would allow for the determination of their elemental compositions, further aiding in the elucidation of the fragmentation mechanisms.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Proposed)Proposed Structure/FormulaFragmentation Pathway
127[C6H9NO2]+• (M+•)Molecular Ion
99[C4H5NO2]+•Retro-Diels-Alder (Loss of C2H4)
99[C5H9NO]+•Loss of CO
84[C5H10N]+Alpha-cleavage and rearrangement
70[C4H8N]+Further fragmentation

Computational Chemistry and Theoretical Investigations of 2 Oxa 5 Azabicyclo 2.2.2 Octan 6 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2-Oxa-5-azabicyclo[2.2.2]octan-6-one

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic molecules like this compound, DFT calculations can elucidate a variety of electronic properties and reactivity descriptors. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-31G* or 6-311+G(d,p), which determines the accuracy and computational cost of the calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For related bicyclo[2.2.2]octane systems, DFT calculations have been successfully employed to determine HOMO-LUMO energy gaps to understand their behavior in reactions like the intramolecular Diels-Alder reaction. jst.go.jpnih.gov For instance, in the study of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, DFT calculations suggested that conjugation effects lowered the HOMO-LUMO energy gap, influencing the reaction's regioselectivity. jst.go.jpnih.gov A similar approach for this compound would involve geometry optimization followed by calculation of the molecular orbitals to predict its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-7.2
LUMO Energy-1.5
HOMO-LUMO Gap5.7
Ionization Potential7.2
Electron Affinity1.5
Global Hardness (η)2.85
Global Softness (S)0.35
Electronegativity (χ)4.35
Electrophilicity Index (ω)3.33

Disclaimer: The data in this table is illustrative and based on typical values for similar organic molecules. It is not derived from actual DFT calculations on this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amine are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the nitrogen and the carbon of the carbonyl group would be regions of lower electron density (blue), indicating their susceptibility to nucleophilic attack.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. These charges can offer insights into the molecule's polarity and the nature of its chemical bonds. For this compound, one would expect the oxygen and nitrogen atoms to carry significant negative charges due to their high electronegativity, while the carbonyl carbon and adjacent atoms would have positive charges.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative Data)

AtomMulliken Charge (a.u.)
O(2)-0.45
N(5)-0.38
C(6)+0.55
O(carbonyl)-0.50
H(on N5)+0.25

Disclaimer: The data in this table is illustrative and based on general principles of electronegativity and charge distribution in similar functional groups. It is not derived from actual DFT calculations on this compound.

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

ƒ+(r) : for nucleophilic attack (where an electron is added to the LUMO).

ƒ-(r) : for electrophilic attack (where an electron is removed from the HOMO).

ƒ0(r) : for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to participate in different types of chemical reactions. For instance, the carbonyl carbon would be expected to have a high ƒ+(r) value, indicating its susceptibility to nucleophilic attack, while the carbonyl oxygen and the nitrogen atom would likely have high ƒ-(r) values, marking them as probable sites for electrophilic attack.

The application of these computational tools, as demonstrated in studies of related bicyclo[2.2.2]octane derivatives, would provide a comprehensive understanding of the electronic structure and reactivity of this compound, guiding its potential applications in various fields of chemistry. beilstein-journals.org

Q & A

What are the key synthetic methodologies for 2-Oxa-5-azabicyclo[2.2.2]octan-6-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound (2,5-BOL) involves a seven-step sequence starting from sodium 3,4-dihydro-2H-pyran-2-carboxylate . Critical steps include cyclization and lactam formation. Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., KOH in cyclization steps) significantly impact yield and purity. For example, demonstrates that cyclization with powdered KOH at ambient temperature achieves 80% yield, while deviations in stoichiometry or solvent (e.g., hexane/EtOAc mixtures) alter byproduct formation .
Methodological Insight : Optimize cyclization steps using anhydrous conditions and controlled stoichiometry (e.g., 1.5 equiv of nucleophiles) to minimize side reactions.

How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in bicyclic lactam derivatives?

Advanced Research Question
¹H and ¹³C NMR are critical for confirming bicyclic frameworks and stereochemistry. For instance, in , the δ 170.2 ppm in ¹³C NMR confirms the lactam carbonyl, while coupling constants (e.g., J = 15.6 Hz) in ¹H NMR verify transannular interactions in the bicyclic system . High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas, as shown for C₁₉H₁₇Cl₂NO₂Na (observed 384.0522 vs. calculated 384.0534) .
Data Contradiction Analysis : Discrepancies in NOE (Nuclear Overhauser Effect) data or unexpected splitting patterns may indicate conformational flexibility or impurities, necessitating iterative purification (e.g., silica gel chromatography) .

What mechanistic pathways govern the anionic ring-opening polymerization of 2,5-BOL, and how do substituents affect polymer properties?

Advanced Research Question
Anionic polymerization of 2,5-BOL proceeds via nucleophilic attack on the lactam carbonyl, followed by chain propagation. highlights that electron-withdrawing substituents (e.g., Cl groups in derivatives) reduce ring strain, slowing polymerization kinetics but enhancing thermal stability in resulting polyamides .
Experimental Design : Use initiators like sodium hydride to control molecular weight distribution. Monitor kinetics via GPC (Gel Permeation Chromatography) and DSC (Differential Scanning Calorimetry) to correlate substituent effects with Tg (glass transition temperature).

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